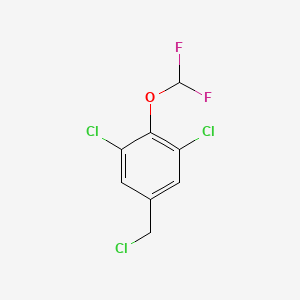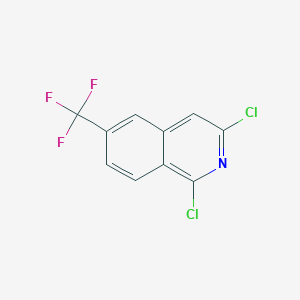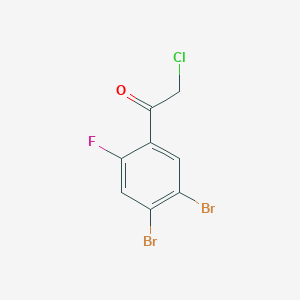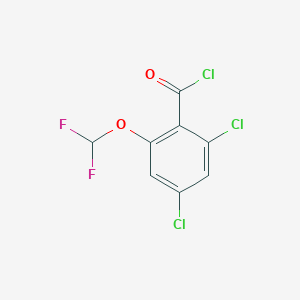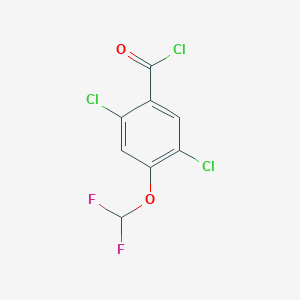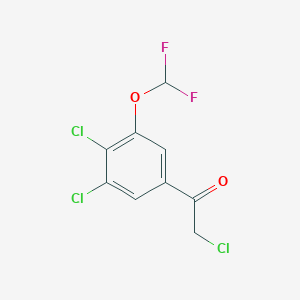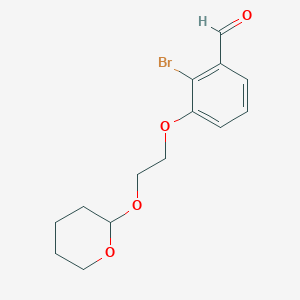
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . It may be used in organic synthesis studies .Chemical Reactions Analysis
The latent alcohol functionality of this bifunctional building block can be generated using aqueous acid . It may be used in organic synthesis studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde include its molecular formula (C14H17BrO4), molecular weight (329.19 g/mol), and its potential use in organic synthesis studies .Wissenschaftliche Forschungsanwendungen
Hetero-Diels-Alder Additions
The cycloadditions of α,β-unsaturated-acyl cyanides with ethoxyethene derivatives, such as those related to the compound , are used to synthesize carbonitriles, which are important in various chemical synthesis processes. These reactions, as explored by Zhuo, Wyler, & Schenk (1995), demonstrate the formation of diastereoisomeric products and various derivatives through acid alcoholysis and other chemical transformations.
Oxa Diels–Alder Reactions
Research by Khatri & Samant (2015) discusses the oxa Diels–Alder reaction involving pyran-2-ones and benzaldehydes. This type of reaction is significant for synthesizing complex molecular structures, showing potential in the synthesis of compounds related to 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.
Synthesis of Complex Molecules
A practical method for synthesizing complex molecules, as detailed by Ikemoto et al. (2005), involves steps like esterification, Claisen type reactions, and hydrolysis. These methodologies are pertinent to the synthesis of compounds structurally similar to the one .
Synthesis of Sugar Imine Molecules
The study by Mohammed et al. (2020) involves synthesizing a molecule based on D-glucose using click chemistry, which highlights the use of propargyl ethers and azide groups in complex synthesis processes, similar to those that might involve 2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.
Synthesis of Pyran Derivatives
Another study by Achenbach (1997) focuses on the synthesis of didehydrokawain epoxide and related compounds from pyran derivatives and benzaldehyde, indicating the importance of pyran structures in synthesizing pharmacologically relevant compounds.
Eigenschaften
IUPAC Name |
2-bromo-3-[2-(oxan-2-yloxy)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c15-14-11(10-16)4-3-5-12(14)17-8-9-19-13-6-1-2-7-18-13/h3-5,10,13H,1-2,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLHXFNGYKGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=CC(=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



